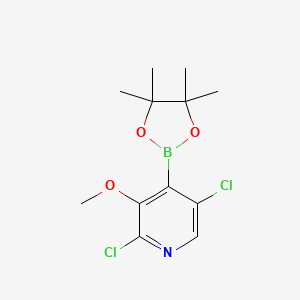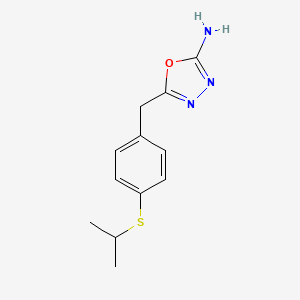
5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
The compound “5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including an isopropylthio group, a benzyl group, and an oxadiazole ring . These functional groups are common in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a precise description of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds, which could potentially be relevant depending on the specific synthesis route of this compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by Hamad (1990) explores the synthesis of various 1,3,4-oxadiazole derivatives, including the synthesis of 5-chloro-2-benzyl-1,3,4-oxadiazole. This work is significant in understanding the chemical behavior and potential applications of similar oxadiazole compounds in various fields, including pharmaceuticals and material science (Hamad, 1990).
Reactions with Benzyl Alcohol and Benzylamine
- Research by Brown, Clack, and Wilson (1988) investigated the reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine. This study provides insight into the reactivity of oxadiazole compounds, which may have implications in synthetic chemistry and drug design (Brown, Clack, & Wilson, 1988).
Anti-Proliferative Activity
- Liszkiewicz, Kowalska, Wietrzyk, and Opolski (2003) synthesized new 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole derivatives and tested them for antiproliferative activity in vitro. This research is crucial in understanding the potential of oxadiazole derivatives in cancer therapy (Liszkiewicz et al., 2003).
Synthesis and Characterization
- A study by Salama (2020) focused on the synthesis and characterization of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. This research adds to the body of knowledge on the synthesis, structure, and potential applications of these compounds in various fields (Salama, 2020).
Antimicrobial Activities
- Research by Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including those related to 1,3,4-oxadiazole, highlights their potential as antimicrobial agents. This has implications for the development of new drugs and treatments (Bektaş et al., 2007).
Antifungal Evaluation
- A study by Nimbalkar et al. (2016) on the synthesis and antifungal evaluation of 1,3,4-oxadiazole-2(3H)-thiones provides insights into their use as antifungal agents, potentially contributing to medical research and pharmaceutical development (Nimbalkar et al., 2016).
Anticancer Evaluation
- The study by Caneschi et al. (2019) on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer activity highlights their potential in cancer treatment research (Caneschi et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)17-10-5-3-9(4-6-10)7-11-14-15-12(13)16-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKROWXBKHMYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



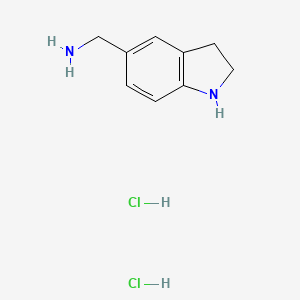
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
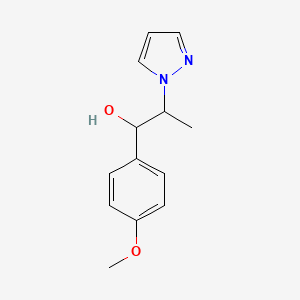

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
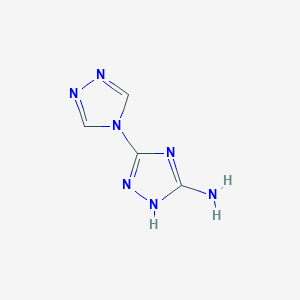
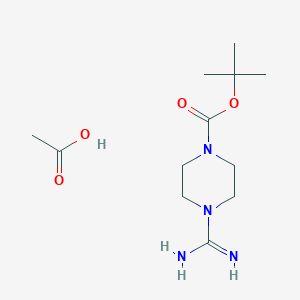
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

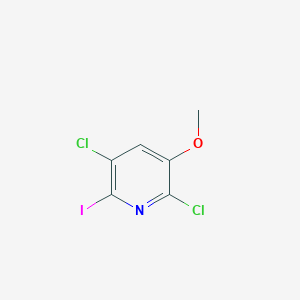
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)
